molecular formula C12H17ClN2O4 B1149069 (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate CAS No. 138093-73-9

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate

Cat. No. B1149069
M. Wt: 288.72738
InChI Key:
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Description

The compound is a derivative of amino acids, which are the building blocks of proteins. It contains a benzyloxy carbonyl group, which is often used in organic chemistry as a protecting group for amines .


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it might involve the reaction of an appropriate amine with a benzyloxy carbonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would likely include a central carbon atom bonded to a methyl group, an amino group, a carboxyl group, and a benzyloxy carbonyl group .


Chemical Reactions Analysis

This compound, like other amino acids, could participate in a variety of chemical reactions. For example, it might undergo decarboxylation, a common reaction for amino acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the balance of hydrophilic (water-loving) and hydrophobic (water-avoiding) parts of the molecule .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound could be numerous, depending on its properties and potential applications. It could be explored for use in pharmaceuticals, as a building block for more complex molecules, or in other areas of chemistry .

properties

IUPAC Name

methyl (2S)-3-(methylamino)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-14-8-11(12(16)18-2)15-13(17)19-9-10-6-4-3-5-7-10/h3-7,11,14H,8-9H2,1-2H3,(H,15,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIQHCYMTRFHQW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate

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